2-Chloro-5-methylbenzotrifluoride
Overview
Description
2-Chloro-5-methylbenzotrifluoride is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylbenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of 5-methylbenzotrifluoride. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom at the second position of the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.
Oxidation: Products include 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde.
Reduction: Products include 2-chloro-5-methylbenzyl alcohol or other reduced derivatives.
Scientific Research Applications
2-Chloro-5-methylbenzotrifluoride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylbenzotrifluoride depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methyl group is converted to a carboxyl or aldehyde group through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
2-Chloro-5-methylbenzotrifluoride can be compared with other similar compounds such as:
2-Chloro-5-nitrobenzotrifluoride: This compound has a nitro group instead of a methyl group, leading to different reactivity and applications.
5-Chloro-2-methylbenzotrifluoride: The position of the chlorine and methyl groups are reversed, affecting the compound’s chemical properties and reactivity.
2-Chloro-5-bromobenzotrifluoride: The presence of a bromine atom instead of a methyl group results in different chemical behavior and uses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of benzotrifluoride derivatives in chemical research and industry.
Properties
IUPAC Name |
1-chloro-4-methyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLWMLABMJODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470798 | |
Record name | 2-Chloro-5-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-27-8 | |
Record name | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80245-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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